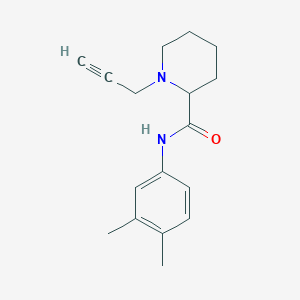
2-(4-Phenoxybenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxybenzamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .
Méthodes De Préparation
The synthesis of 2-(4-Phenoxybenzamido)thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(4-Phenoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiophene derivatives with altered functional groups .
Applications De Recherche Scientifique
2-(4-Phenoxybenzamido)thiophene-3-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
2-(4-Phenoxybenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . What sets this compound apart is its unique combination of functional groups, which allows it to exhibit a broader range of biological activities . Other similar compounds include 1-benzothiophene-3-carboxylic acid derivatives, which also have significant medicinal and industrial applications .
Propriétés
IUPAC Name |
2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-16(21)15-10-11-24-18(15)20-17(22)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSHDUUBVGIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide](/img/structure/B2782779.png)
![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino benzoate](/img/structure/B2782780.png)





![N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2782788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
